molecular formula C9H22Cl2N2 B2893703 (R)-1-Neopentylpyrrolidin-3-amine dihydrochloride CAS No. 1286209-03-7

(R)-1-Neopentylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2893703
CAS No.: 1286209-03-7
M. Wt: 229.19
InChI Key: MSDNGHRQXWSGCF-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Neopentylpyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a neopentyl group at the 1-position and an amine group at the 3-position. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Neopentylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diamines or amino alcohols.

    Introduction of the Neopentyl Group: The neopentyl group can be introduced via alkylation reactions using neopentyl halides or neopentyl alcohols in the presence of suitable bases.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-Neopentylpyrrolidin-3-amine dihydrochloride may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-Neopentylpyrrolidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the neopentyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, oxo derivatives, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-Neopentylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-Neopentylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Neopentylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-Neopentylpyrrolidine: A non-chiral analog with similar structural features but lacking the chiral center.

    3-Aminopyrrolidine: A simpler analog with an amine group at the 3-position but without the neopentyl substitution.

Uniqueness

®-1-Neopentylpyrrolidin-3-amine dihydrochloride is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to interact with chiral biological targets makes it valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name

(3R)-1-(2,2-dimethylpropyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2,3)7-11-5-4-8(10)6-11;;/h8H,4-7,10H2,1-3H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDNGHRQXWSGCF-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CN1CC[C@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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